

4-Methoxybenzaldehyde CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde

Cat. No.: B044291

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An In-depth Technical Guide to 4-Methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxybenzaldehyde** (also known as p-anisaldehyde), a widely utilized organic compound in the pharmaceutical, fragrance, and flavor industries. This document outlines its fundamental chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its biological activities, including its role in relevant signaling pathways.

Core Chemical and Physical Properties

4-Methoxybenzaldehyde is a benzaldehyde derivative with a methoxy group at the para-position. Its chemical structure and basic properties are fundamental to its reactivity and application.

Identifier	Value	Source
CAS Number	123-11-5	[1] [2] [3]
Molecular Formula	C ₈ H ₈ O ₂	[1] [3]
Molecular Weight	136.15 g/mol	[1] [2] [3]
IUPAC Name	4-methoxybenzaldehyde	[1]

A summary of its key physical and chemical properties is provided below.

Property	Value	Source
Appearance	Clear liquid	[2]
Odor	Sweet, floral, reminiscent of hawthorn	[1]
Melting Point	-1 to 0 °C	[1]
Boiling Point	248 °C	
Density	1.12 g/cm ³ at 25 °C	[2]
Flash Point	116 °C (closed cup)	[1]
Solubility	Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene.	[1]

Spectral Data for Structural Elucidation

Spectroscopic data is crucial for the identification and characterization of **4-Methoxybenzaldehyde**. Key spectral features are summarized below.

Spectroscopy Type	Key Peaks / Features	Source
^1H NMR (400 MHz, CDCl_3)	δ 9.87 (s, 1H, -CHO), 7.84 (d, $J=8.8$ Hz, 2H, Ar-H), 6.98 (d, $J=8.8$ Hz, 2H, Ar-H), 3.88 (s, 3H, -OCH ₃)	[4][5]
^{13}C NMR (101 MHz, DMSO- d_6)	δ 191.3 (C=O), 164.2 (C-OCH ₃), 131.8 (Ar-C), 129.7 (Ar-CH), 114.5 (Ar-CH), 55.7 (-OCH ₃)	[5]
FT-IR (KBr, cm^{-1})	\sim 3010 (Ar C-H stretch), \sim 1702 (C=O stretch), \sim 1600, \sim 1507 (C=C aromatic ring stretch), \sim 1250 (C-O ether stretch)	[6][7]
Mass Spectrometry (EI)	m/z 136 (M^+), 135 (M-H^+), 107 (M-CHO^+), 77 (C_6H_5^+)	[1][8]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **4-Methoxybenzaldehyde**, providing a practical guide for laboratory applications.

Synthesis of 4-Methoxybenzaldehyde

Method 1: Oxidation of p-Methyl Anisole

A modern and efficient method for the synthesis of p-methoxybenzaldehyde involves the selective oxidation of p-methyl anisole.

Materials:

- p-Methyl anisole
- Trifluoroethanol (solvent)
- N-hydroxyphthalimide (free radical initiator)

- Cobalt (II) sulfate heptahydrate (metal salt catalyst)
- Oxygen gas
- Reactor with magnetic stirring

Procedure:

- Into a reactor, add p-methyl anisole (1.22 g, 10.0 mmol), trifluoroethanol (10.00 g, 100.0 mmol), N-hydroxyphthalimide (0.326 g, 2.0 mmol), and cobalt (II) sulfate heptahydrate (0.141 g, 0.5 mmol).[9]
- Maintain the system under an oxygen atmosphere (0.1 MPa).[9]
- Stir the mixture magnetically and allow the reaction to proceed at 25 °C for 6 hours.[9]
- Upon completion, the reaction mixture can be analyzed by gas chromatography to determine conversion and yield.[9]

This method has been reported to achieve a conversion rate of p-methyl anisole of 91.0% and a selectivity for p-methoxybenzaldehyde of 86.3%.[9]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the purity analysis and quantification of **4-Methoxybenzaldehyde**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6850 GC with 5975C VL MSD).[10]
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[10]

GC-MS Parameters:

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Injector Temperature: 280 °C.
- Injection Volume: 1 µL with a split ratio of 100:1.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 5 minutes.
 - Ramp: Increase to 300 °C at a rate of 10 °C/min.
 - Final hold: Hold at 300 °C for 10 minutes.
- MS Interface Temperature: 280 °C.
- MS Source Temperature: 230 °C.
- Mass Scan Range: 50–550 amu in full scan mode.[\[11\]](#)

Sample Preparation:

- Accurately weigh and dissolve the **4-Methoxybenzaldehyde** sample in a suitable solvent such as methanol or dichloromethane to a concentration of 1 mg/mL.

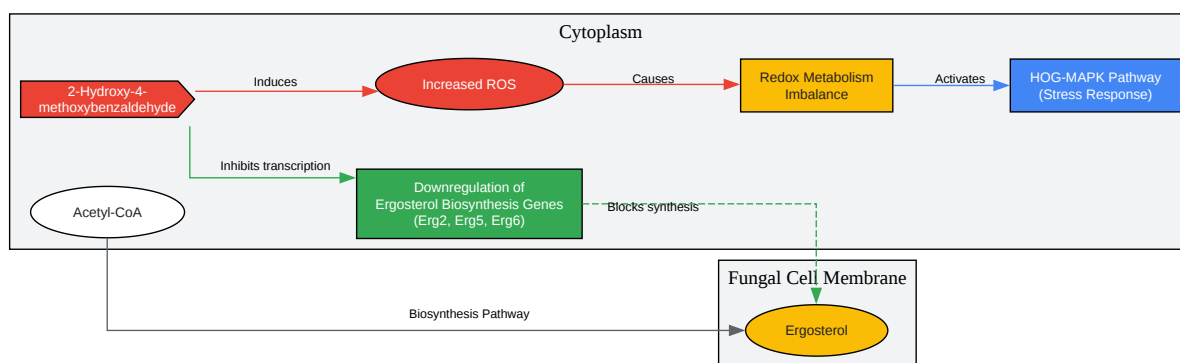
Biological Activity and Signaling Pathways

4-Methoxybenzaldehyde and its derivatives have demonstrated notable biological activities, particularly as antimicrobial agents. The related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), has been studied for its antifungal effects against *Fusarium graminearum*, providing insights into potential mechanisms of action for this class of compounds.

HMB has been shown to disrupt ergosterol biosynthesis, compromise fungal membrane integrity, and alter redox metabolism.[\[12\]](#) This involves the significant regulation of genes involved in the ergosterol biosynthesis pathway and stress signaling pathways such as the High Osmolarity Glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway.[\[12\]](#)

Below is a diagram illustrating the proposed antifungal mechanism of action for a hydroxy-methoxybenzaldehyde derivative, which serves as a model for understanding the potential

biological impact of **4-Methoxybenzaldehyde**.

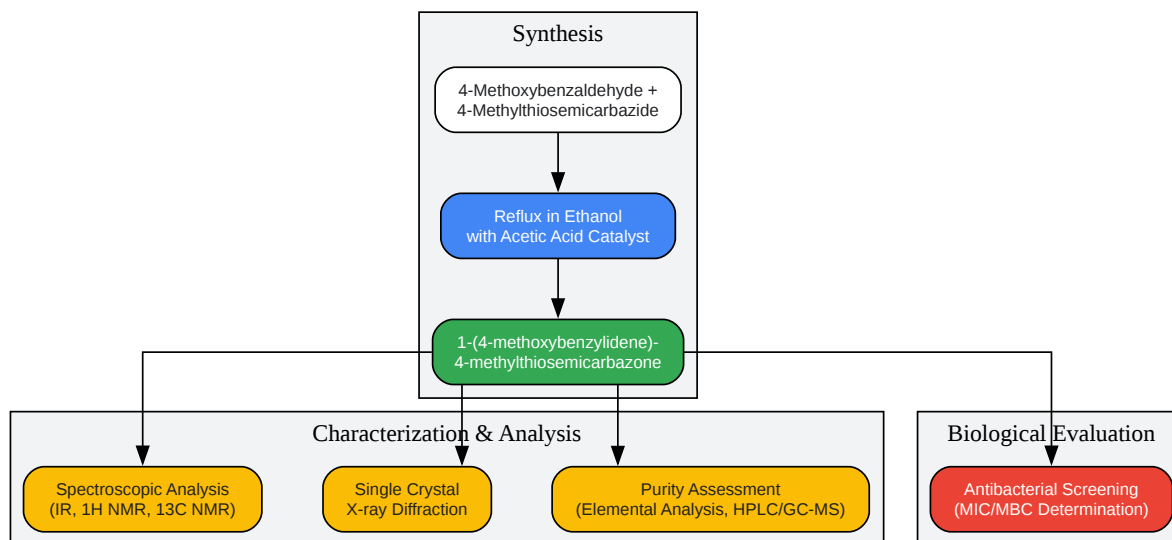


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Caption: Proposed antifungal mechanism of a **4-methoxybenzaldehyde** derivative.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow from the synthesis of a **4-Methoxybenzaldehyde** derivative to its characterization and analysis.



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Caption: General workflow for the synthesis and evaluation of a **4-methoxybenzaldehyde** derivative.

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